(3R,4R)-4-(4-methylphenoxy)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(4-methylphenoxy)oxolan-3-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a tetrahydrofuran ring substituted with a 4-methylphenoxy group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-methylphenoxy)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and a suitable oxirane derivative.
Formation of the Tetrahydrofuran Ring: The oxirane derivative undergoes a ring-opening reaction with 4-methylphenol under basic conditions to form the tetrahydrofuran ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or enzymatic resolution to obtain the (3R,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Processes: Use of chiral catalysts to promote enantioselective synthesis.
Continuous Flow Chemistry: Implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-methylphenoxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or
Properties
CAS No. |
1997773-79-1; 2278404-64-9 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 |
IUPAC Name |
(3R,4R)-4-(4-methylphenoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)14-11-7-13-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
AGTDTXSOJMDCLS-GHMZBOCLSA-N |
SMILES |
CC1=CC=C(C=C1)OC2COCC2O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.